molecular formula C16H24N2O4 B12073521 (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid

(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid

Katalognummer: B12073521
Molekulargewicht: 308.37 g/mol
InChI-Schlüssel: KSWKMUTZIUUFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid is a synthetic amino acid derivative It is characterized by the presence of an amino group at the second carbon and a phenylmethoxycarbonylamino group at the eighth carbon of the octanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group at the second carbon is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Formation of the Octanoic Acid Backbone: The octanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Phenylmethoxycarbonylamino Group: The phenylmethoxycarbonylamino group is introduced at the eighth carbon through a nucleophilic substitution reaction.

    Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, either batch or continuous flow synthesis methods are employed.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in protein engineering and peptide synthesis. Its ability to mimic natural amino acids makes it valuable in the design of synthetic peptides and proteins.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-amino-8-(benzyloxycarbonylamino)octanoic acid
  • (2S)-2-amino-8-(methoxycarbonylamino)octanoic acid
  • (2S)-2-amino-8-(ethoxycarbonylamino)octanoic acid

Uniqueness

(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific structural features are required.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for exploring its potential in various fields.

Eigenschaften

Molekularformel

C16H24N2O4

Molekulargewicht

308.37 g/mol

IUPAC-Name

2-amino-8-(phenylmethoxycarbonylamino)octanoic acid

InChI

InChI=1S/C16H24N2O4/c17-14(15(19)20)10-6-1-2-7-11-18-16(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12,17H2,(H,18,21)(H,19,20)

InChI-Schlüssel

KSWKMUTZIUUFQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.